N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Description
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound with a molecular formula of C34H34N2O6S This compound is characterized by its unique structure, which includes a benzodioxole ring, a piperazine ring, and a benzenesulfonamide group
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN3O6S/c1-35-23-7-5-22(6-8-23)31(38(33,34)24-9-3-21(28)4-10-24)18-27(32)30-14-12-29(13-15-30)17-20-2-11-25-26(16-20)37-19-36-25/h2-11,16H,12-15,17-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZZHCPWWLDAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through the reaction of catechol with formaldehyde in the presence of an acid catalyst.
Synthesis of the Piperazine Ring: The piperazine ring is formed by the reaction of ethylenediamine with diethylene glycol.
Coupling of Benzodioxole and Piperazine Rings: The benzodioxole ring is then coupled with the piperazine ring using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced through the reaction of the intermediate compound with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final compound is obtained by coupling the intermediate with 4-methoxyaniline under appropriate reaction conditions.
Chemical Reactions Analysis
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the sulfonamide bond and formation of the corresponding amine and sulfonic acid.
Scientific Research Applications
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide can be compared with other similar compounds, such as:
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidine: This compound shares the benzodioxole and piperazine rings but differs in the presence of a pyrimidine ring instead of the benzenesulfonamide group.
N-(1,3-Benzodioxol-5-ylmethyl)-2-{(3S,6aS,8S,10aS)-3-hydroxy-1-[(4-methylphenyl)sulfonyl]decahydropyrano[2,3-c][1,5]oxazocin-8-yl}acetamide: This compound has a similar benzodioxole ring but differs in the presence of a complex oxazocin ring system.
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: This compound is an analogue of capsaicin and shares the benzodioxole and benzenesulfonamide groups but lacks the piperazine ring.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
